![molecular formula C10H16N2O4 B14001191 Ethyl 3-[cyanomethyl(ethoxycarbonyl)amino]propanoate CAS No. 1438-40-0](/img/structure/B14001191.png)
Ethyl 3-[cyanomethyl(ethoxycarbonyl)amino]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[cyanomethyl(ethoxycarbonyl)amino]propanoate is an organic compound with the molecular formula C10H16N2O4. This compound is a derivative of propanoic acid and contains both ester and amide functional groups. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-[cyanomethyl(ethoxycarbonyl)amino]propanoate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 3-aminopropanoate with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-[cyanomethyl(ethoxycarbonyl)amino]propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or amide groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Various nucleophiles, such as amines or alcohols, under appropriate conditions.
Major Products Formed
Hydrolysis: this compound can yield 3-[cyanomethyl(ethoxycarbonyl)amino]propanoic acid.
Reduction: The reduction of the nitrile group forms ethyl 3-[aminomethyl(ethoxycarbonyl)amino]propanoate.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Aplicaciones Científicas De Investigación
Ethyl 3-[cyanomethyl(ethoxycarbonyl)amino]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 3-[cyanomethyl(ethoxycarbonyl)amino]propanoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, participating in catalytic reactions that modify its structure. The pathways involved may include hydrolysis, reduction, and substitution reactions, leading to the formation of various products that exert biological or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-aminopropanoate: A precursor in the synthesis of Ethyl 3-[cyanomethyl(ethoxycarbonyl)amino]propanoate.
Ethyl cyanoacetate: Another precursor used in the synthesis process.
Ethyl 3-[aminomethyl(ethoxycarbonyl)amino]propanoate: A reduction product of this compound.
Uniqueness
This compound is unique due to its combination of ester, amide, and nitrile functional groups. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and research applications.
Propiedades
Número CAS |
1438-40-0 |
|---|---|
Fórmula molecular |
C10H16N2O4 |
Peso molecular |
228.24 g/mol |
Nombre IUPAC |
ethyl 3-[cyanomethyl(ethoxycarbonyl)amino]propanoate |
InChI |
InChI=1S/C10H16N2O4/c1-3-15-9(13)5-7-12(8-6-11)10(14)16-4-2/h3-5,7-8H2,1-2H3 |
Clave InChI |
FPSKUUQGFKMIGL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCN(CC#N)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


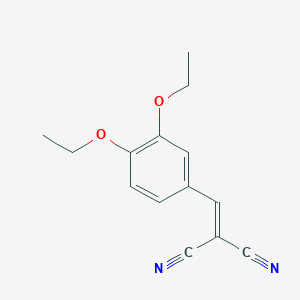
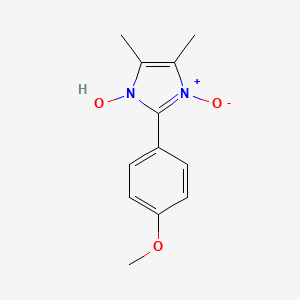
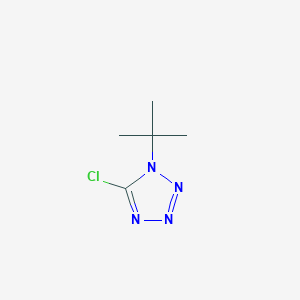
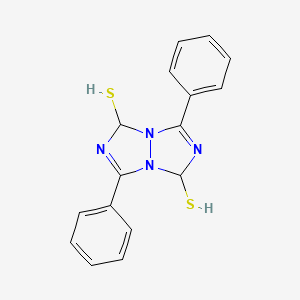

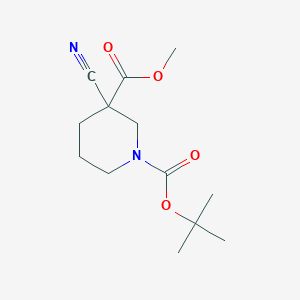
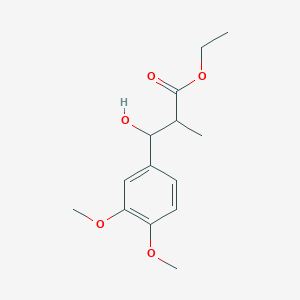
![3-[3-(Diethylaminomethyl)-4-hydroxyphenyl]-3-(4-methylphenyl)sulfonyl-1-phenylpropan-1-one;hydrochloride](/img/structure/B14001165.png)


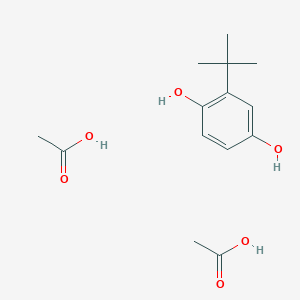

![3,5-bis[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]-N-methyl-benzamide](/img/structure/B14001184.png)

